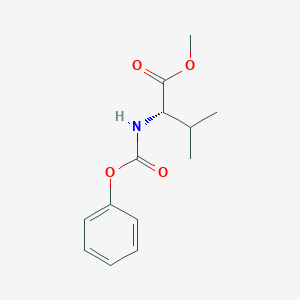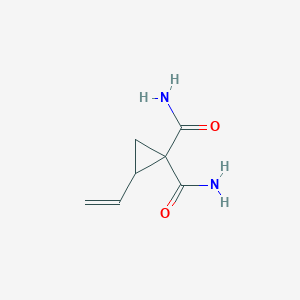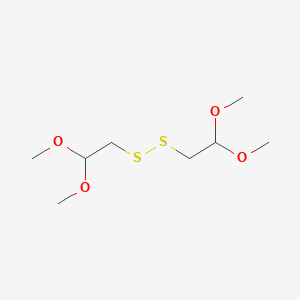
tert-Butyl (2-(propylamino)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-(propylamino)ethyl)carbamate, also known as A-438079, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.
Mecanismo De Acción
Tert-Butyl (2-(propylamino)ethyl)carbamate acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. tert-Butyl (2-(propylamino)ethyl)carbamate blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
tert-Butyl (2-(propylamino)ethyl)carbamate has been shown to have several biochemical and physiological effects, including reducing the influx of calcium ions, reducing the release of pro-inflammatory cytokines and chemokines, and reducing the activation of microglia and astrocytes. It has also been shown to have analgesic effects by reducing the sensitivity of nociceptive neurons and reducing the release of substance P.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (2-(propylamino)ethyl)carbamate has several advantages for lab experiments, including its high selectivity and potency, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the research on tert-Butyl (2-(propylamino)ethyl)carbamate. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of tert-Butyl (2-(propylamino)ethyl)carbamate. Moreover, the development of new delivery systems, such as nanoparticles and liposomes, may improve the pharmacokinetics and bioavailability of tert-Butyl (2-(propylamino)ethyl)carbamate.
Métodos De Síntesis
The synthesis of tert-Butyl (2-(propylamino)ethyl)carbamate involves several steps, starting with the reaction of tert-butyl isocyanate with 2-(propylamino)ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity and yield of tert-Butyl (2-(propylamino)ethyl)carbamate can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Tert-Butyl (2-(propylamino)ethyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. tert-Butyl (2-(propylamino)ethyl)carbamate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
152193-01-6 |
|---|---|
Nombre del producto |
tert-Butyl (2-(propylamino)ethyl)carbamate |
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(propylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-11-7-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) |
Clave InChI |
NYODQEVNDGLFRF-UHFFFAOYSA-N |
SMILES |
CCCNCCNC(=O)OC(C)(C)C |
SMILES canónico |
CCCNCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)